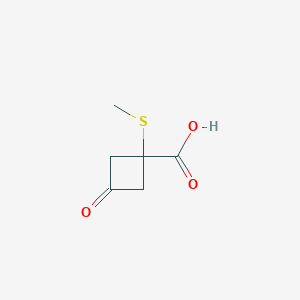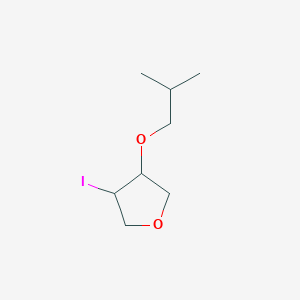![molecular formula C10H15NS B13073457 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired thieno[3,2-C]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives.
Applications De Recherche Scientifique
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine involves its interaction with molecular targets such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various signaling pathways . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
- Thieno[2,3-C]pyridine derivatives
- Thieno[3,4-B]pyridine derivatives
Uniqueness
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thieno[3,2-C]pyridine ring system can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
4-ethyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-3-10(2)8-5-7-12-9(8)4-6-11-10/h5,7,11H,3-4,6H2,1-2H3 |
Clé InChI |
MPJFLENMVISKIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(CCN1)SC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


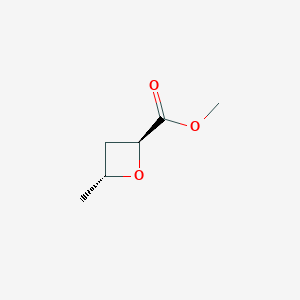
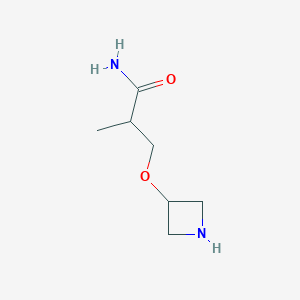
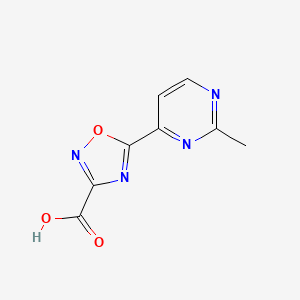
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)

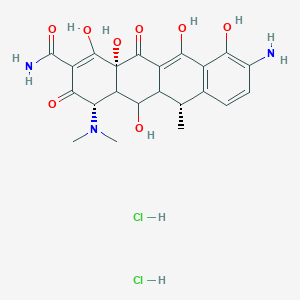
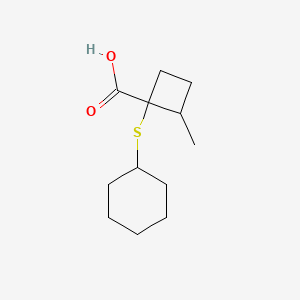



![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
